molecular formula C5H6BrNO2 B174148 3-Bromo-5-(2-hydroxyethyl)isoxazole CAS No. 105175-00-6

3-Bromo-5-(2-hydroxyethyl)isoxazole

Cat. No.: B174148
CAS No.: 105175-00-6
M. Wt: 192.01 g/mol
InChI Key: DNJLIZMLXUFWFE-UHFFFAOYSA-N
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Description

3-Bromo-5-(2-hydroxyethyl)isoxazole is a heterocyclic organic compound that belongs to the isoxazole family. It contains a five-membered ring with three carbon atoms, one nitrogen atom, and one oxygen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-(2-hydroxyethyl)isoxazole typically involves the reaction of N-hydroxyl-4-toluenesulfonamide with α,β-unsaturated carbonyl compounds. This method is associated with readily available starting materials, mild conditions, high regioselectivity, and wide scope .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the compound can be synthesized on a larger scale using the same synthetic routes mentioned above, with appropriate scaling of reagents and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-(2-hydroxyethyl)isoxazole undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups using suitable reagents.

    Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction Reactions: The compound can undergo reduction reactions to form different derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted isoxazoles, while oxidation and reduction reactions can produce corresponding carbonyl and reduced derivatives, respectively .

Scientific Research Applications

3-Bromo-5-(2-hydroxyethyl)isoxazole has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-Bromo-5-(2-hydroxyethyl)isoxazole involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes or receptors, leading to various biological effects. For example, it has been shown to inhibit the enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH), which plays a role in cancer cell metabolism .

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-5-(2-hydroxyethyl)isoxazole: Unique due to its specific substitution pattern and functional groups.

    5-Methylisoxazole-4-carboxylic acid: Another isoxazole derivative with different functional groups.

    3-Phenyl-5-isoxazolone: Contains a phenyl group instead of a bromine atom.

    4-Bromo-5-(4-bromophenyl)isoxazole: Similar structure but with additional bromine atoms.

Uniqueness

This compound is unique due to its specific combination of a bromine atom and a hydroxyethyl group on the isoxazole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

IUPAC Name

2-(3-bromo-1,2-oxazol-5-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6BrNO2/c6-5-3-4(1-2-8)9-7-5/h3,8H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNJLIZMLXUFWFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(ON=C1Br)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70549890
Record name 2-(3-Bromo-1,2-oxazol-5-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70549890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105175-00-6
Record name 2-(3-Bromo-1,2-oxazol-5-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70549890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(3-bromo-1,2-oxazol-5-yl)ethan-1-ol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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